

"Pinocembrin chalcone" as a potential antibacterial agent against Staphylococcus aureus

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Compound of Interest					
Compound Name:	Pinocembrin chalcone				
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Pinocembrin Chalcone: A Promising Antibacterial Agent Against Staphylococcus aureus

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Staphylococcus aureus is a leading cause of bacterial infections worldwide, with the emergence of multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), posing a significant threat to public health. This necessitates the development of novel antimicrobial agents. **Pinocembrin chalcone**, a natural compound, has demonstrated promising antibacterial activity against S. aureus and presents a compelling avenue for further investigation and drug development.[1][2]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the potential of **pinocembrin chalcone** as an antibacterial agent against Staphylococcus aureus.

Chemical Structure and Properties







Pinocembrin Chalcone (2',4',6'-Trihydroxychalcone) is an antibacterial compound that can be isolated from Helichrysum trilineatum.[3]

• IUPAC Name: (E)-1-(2,4,6-trihydroxyphenyl)-3-phenylprop-2-en-1-one

Molecular Formula: C15H12O4

Molecular Weight: 256.25 g/mol

Appearance: Yellow crystalline solid

Antibacterial Activity

Pinocembrin chalcone has been shown to be active in inhibiting the growth of S. aureus.[3] While specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for **pinocembrin chalcone** are not widely published, a concentration of 1.0 μg has been reported to be effective.[3] For context, the structurally related flavanone, pinocembrin, and its derivatives have demonstrated MIC values against S. aureus in the range of 62.5 μg/mL.

Quantitative Data on Related Compounds

To provide a comparative baseline, the following table summarizes the MIC and MBC values of other chalcones and pinocembrin derivatives against Staphylococcus aureus.



Compound	Strain	MIC (μg/mL)	MBC (μg/mL)	Reference
Pinocembrin-7-O derivatives	S. aureus ATCC 25923	62.5	125-250	
Pinocembrin-7-O derivatives	S. aureus ATCC 43300 (MRSA)	62.5	250-500	_
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one	S. aureus ATCC 25923	125	Not Reported	
Amino Chalcone Derivatives	S. aureus	400-600	Not Reported	_
Pyrrolylated- Chalcones	MRSA ATCC 700699	80-700	160-1880	_

Potential Mechanisms of Action

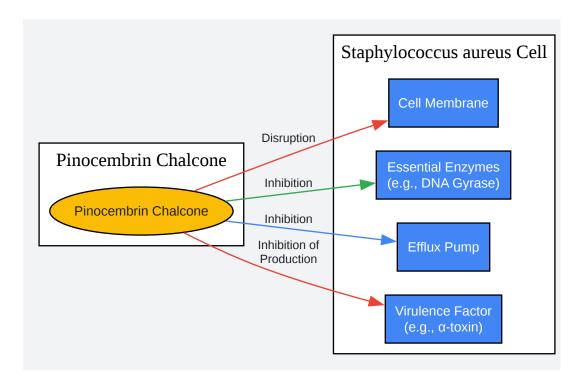
The precise antibacterial mechanism of **pinocembrin chalcone** against S. aureus is still under investigation. However, based on studies of related chalcones and pinocembrin, several potential mechanisms can be proposed:

- Inhibition of Virulence Factor Production: Pinocembrin, the flavanone isomer of pinocembrin chalcone, has been shown to reduce the expression of α-toxin (α-hemolysin), a key virulence factor in S. aureus that contributes to host cell damage. This suggests that pinocembrin chalcone may act as a virulence inhibitor.
- Disruption of the Cell Membrane: Chalcones are known to interfere with the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.
- Inhibition of Essential Enzymes: These compounds can target and inhibit crucial bacterial enzymes necessary for survival, such as DNA gyrase.



 Inhibition of Efflux Pumps: Some chalcones can act as efflux pump inhibitors, thereby preventing the extrusion of antibiotics from the bacterial cell and potentially reversing antibiotic resistance.

Below is a diagram illustrating the potential antibacterial mechanisms of action for chalcones.



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Potential antibacterial mechanisms of **pinocembrin chalcone**.

Experimental Protocols

The following protocols are adapted from established methods for testing the antibacterial activity of chalcone derivatives and can be applied to **pinocembrin chalcone**.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of **pinocembrin chalcone** that visibly inhibits the growth of S. aureus.

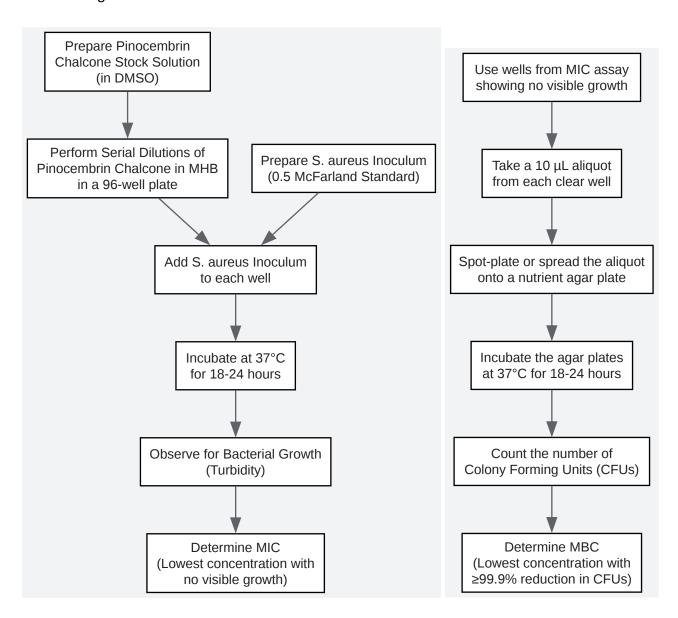
Materials:

Pinocembrin chalcone



- Dimethyl sulfoxide (DMSO)
- Mueller-Hinton Broth (MHB)
- Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (37°C)

Workflow Diagram:





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- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus PubMed [pubmed.ncbi.nlm.nih.gov]
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